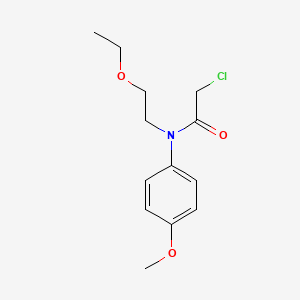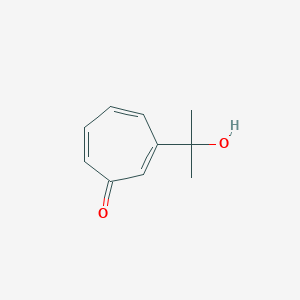![molecular formula C24H23O7P B14323411 3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate CAS No. 106787-11-5](/img/structure/B14323411.png)
3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate typically involves multiple steps:
Formation of the Benzoate Ester: This can be achieved by reacting benzoic acid with an appropriate alcohol under acidic conditions to form the ester linkage.
Introduction of the Phosphoryl Group: The phosphoryl group can be introduced by reacting the benzoate ester with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the phosphorylated intermediate with a propyl chain containing an oxo group, under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The benzylic positions can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Aplicaciones Científicas De Investigación
3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, modifying the activity of enzymes and other proteins. The benzoate ester can interact with cellular membranes, potentially altering their properties and affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid, 3-(benzoyloxy)-2-oxopropyl bis(phenylmethyl) ester: A closely related compound with similar structural features.
Benzoic acid derivatives: Compounds with similar benzoate ester groups but different substituents.
Phosphorylated esters: Compounds with similar phosphoryl groups but different ester linkages.
Uniqueness
3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate is unique due to its combination of a benzoate ester, a phosphoryl group, and an oxo-propyl chain. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
106787-11-5 |
|---|---|
Fórmula molecular |
C24H23O7P |
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
[3-bis(phenylmethoxy)phosphoryloxy-2-oxopropyl] benzoate |
InChI |
InChI=1S/C24H23O7P/c25-23(18-28-24(26)22-14-8-3-9-15-22)19-31-32(27,29-16-20-10-4-1-5-11-20)30-17-21-12-6-2-7-13-21/h1-15H,16-19H2 |
Clave InChI |
CIRZBJMQEXLFEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCC(=O)COC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
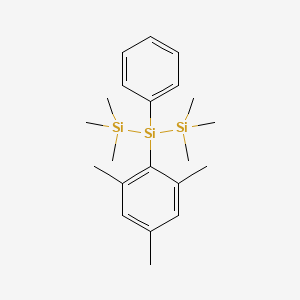
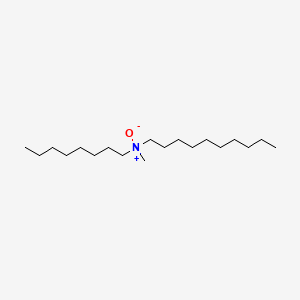
![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)
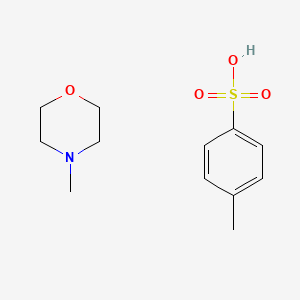

![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)

![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
